molecular formula C11H13ClFNO2 B3028402 Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 2007908-42-9

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Cat. No.: B3028402
CAS No.: 2007908-42-9
M. Wt: 245.68
InChI Key: CUONHCFNFRTXAO-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride and its derivatives have shown significant promise in the therapeutic landscape, especially concerning cancer and central nervous system (CNS) disorders. The compound belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized for its neuroprotective, antiaddictive, and antidepressant properties. Research highlights the potential of THIQ derivatives in addressing a broad spectrum of therapeutic areas, including cancer, malaria, CNS conditions, cardiovascular and metabolic disorders. The approval of trabectedin, a related compound, for soft tissue sarcomas by the US FDA underscores the anticancer potential within this class. The diverse therapeutic applications stem from the compound's ability to modulate various biological pathways, offering a basis for novel drug development (Singh & Shah, 2017; Antkiewicz‐Michaluk et al., 2018).

Role in Antibacterial and Antimicrobial Resistance

In the realm of infectious diseases, the compound's derivatives have been explored for their antibacterial properties. The development of fluoroquinolones, for example, has been a critical advancement in treating bacterial infections. These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial organisms. Their effectiveness as potent antibacterial agents highlights the potential for THIQ derivatives in combating various bacterial infections and addressing challenges related to antimicrobial resistance (da Silva et al., 2003).

Applications in Environmental and Analytical Chemistry

Beyond their therapeutic applications, THIQ derivatives have also found utility in environmental and analytical chemistry. For instance, fluorescent chemosensors based on related compounds have been developed for detecting metal ions, anions, and neutral molecules. These chemosensors are celebrated for their high selectivity and sensitivity, underscoring the versatility of THIQ derivatives in various scientific domains. Such applications extend the relevance of this compound beyond the medical field into environmental monitoring and analytical research (Roy, 2021).

Safety and Hazards

Based on the related compound “6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline”, it has the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONHCFNFRTXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007908-42-9
Record name 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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